B1579995 L-THREONINE (13C4)

L-THREONINE (13C4)

Cat. No.: B1579995
M. Wt: 123.09
Attention: For research use only. Not for human or veterinary use.
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Description

Structural and Isotopic Definition

L-threonine labeled with carbon-13 at four positions, chemically designated as L-threonine (carbon-13, four positions), represents a specifically modified form of the essential amino acid threonine where four carbon atoms have been replaced with the stable isotope carbon-13. The molecular structure maintains the characteristic features of natural L-threonine while incorporating isotopic labeling that enables advanced analytical applications. The compound exhibits the systematic name (2S,3R)-2-amino-3-hydroxybutanoic acid with the molecular formula showing the isotopic substitution pattern.

The isotopic composition involves the replacement of naturally occurring carbon-12 atoms with carbon-13 isotopes at specific positions within the molecular framework. The molecular weight of the labeled compound is 123.09 daltons, representing an increase of 4 daltons compared to the unlabeled counterpart due to the incorporation of four carbon-13 atoms. This mass shift enables precise differentiation during mass spectrometric analysis and provides the foundation for quantitative applications in biological research.

The stereochemical configuration remains identical to natural L-threonine, maintaining the (2S,3R) absolute configuration that is essential for biological activity and proper incorporation into protein structures. The hydroxyl side chain characteristic of threonine is preserved, allowing the labeled compound to participate in the same hydrogen bonding interactions and post-translational modifications as the natural amino acid. The isotopic labeling does not alter the fundamental chemical properties or biological behavior of the amino acid, ensuring that experimental results reflect genuine biological processes rather than artifacts introduced by the labeling methodology.

Property L-Threonine (Carbon-13, Four Positions) Natural L-Threonine
Molecular Weight 123.09 g/mol 119.12 g/mol
Mass Shift +4 Da Reference
Isotopic Purity 97-99% Carbon-13 Natural abundance
Chemical Purity 95-98% Variable
Stereochemistry (2S,3R) (2S,3R)

Historical Development of Isotope-Labeled Amino Acids

The development of isotope-labeled amino acids emerged from pioneering work in the early 20th century when Frederick Soddy first provided evidence for the existence of isotopes. The recognition that elements could occupy the same position in the periodic table while differing in mass due to varying neutron numbers laid the foundation for isotopic labeling technologies. The subsequent development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston enabled the accurate separation, identification, and quantification of isotopic variants, expanding the known catalog of stable and radioactive isotopes to over 300 distinct forms.

The biological applications of stable isotopes began to emerge in the 1930s with the successful isolation and concentration of nitrogen-15 by Harold Urey in 1937. This breakthrough provided researchers with tools for investigating the metabolic fate of nitrogen-containing compounds, including amino acids and proteins. The concentration and isolation of stable isotopes of hydrogen, carbon, nitrogen, and oxygen during the late 1930s provided Rudolph Schoenheimer and colleagues with an array of tools for probing metabolic processes in health and disease. These early investigations established the conceptual framework for using isotopic tracers to follow biochemical transformations within living systems.

The specific development of carbon-13 labeled amino acids gained momentum with advances in isotope production and purification technologies. The ability to incorporate carbon-13 into organic compounds at specific positions required sophisticated synthetic methodologies and analytical techniques to verify isotopic incorporation and purity. The development of nuclear magnetic resonance spectroscopy provided a powerful tool for characterizing carbon-13 labeled compounds and enabled their application in structural and dynamic studies of biological macromolecules. The introduction of Stable Isotope Labeling by Amino Acids in Cell culture technology in 2002 by Matthias Mann further expanded the applications of isotope-labeled amino acids in quantitative proteomics.

Role in Stable Isotope Tracer Methodologies

L-threonine labeled with carbon-13 at four positions serves as a fundamental component in stable isotope tracer methodologies, enabling researchers to track metabolic processes and investigate protein dynamics with exceptional precision. The incorporation of carbon-13 isotopes provides a mass signature that can be detected and quantified using mass spectrometry, allowing for the differentiation between labeled and unlabeled compounds in complex biological matrices. This capability forms the basis for numerous analytical applications, including metabolomics studies, protein turnover investigations, and biomolecular nuclear magnetic resonance experiments.

In biomolecular nuclear magnetic resonance applications, the carbon-13 labeled threonine enables detailed structural and dynamic studies of proteins and nucleic acid complexes. The isotopic labeling enhances nuclear magnetic resonance sensitivity and provides specific resonance assignments that facilitate the interpretation of complex spectra. Researchers have utilized threonine methyl group labeling for nuclear magnetic resonance studies of protein-nucleic acid complexes, taking advantage of the high propensity of threonine residues at protein-DNA and protein-RNA interfaces. The specific labeling pattern allows for the investigation of binding interactions and conformational changes that occur during molecular recognition processes.

The compound plays a crucial role in Stable Isotope Labeling by Amino Acids in Cell culture methodologies, where cells are cultivated in medium containing the isotope-labeled amino acid. During cellular growth and protein synthesis, the labeled threonine becomes incorporated into all newly synthesized proteins, creating a population of isotopically labeled proteins that can be distinguished from unlabeled counterparts using mass spectrometry. This approach enables quantitative comparisons between different experimental conditions and has been extensively applied to studies of cell signaling, post-translational modifications, and protein-protein interactions.

Application Area Methodology Detection Method Research Applications
Metabolomics Tracer incorporation Mass spectrometry Pathway analysis, flux measurements
Proteomics Cell culture labeling Mass spectrometry Quantitative protein analysis
Nuclear Magnetic Resonance Direct labeling Nuclear magnetic resonance spectroscopy Structural studies, dynamics
Metabolism Studies Dietary incorporation Isotope ratio mass spectrometry Protein turnover, synthesis rates

Nomenclature and Isotopomer Specifications

The nomenclature for L-threonine labeled with carbon-13 at four positions follows established conventions for isotope-labeled compounds, incorporating specific designations that indicate the isotope type, number of labeled positions, and isotopic enrichment levels. The compound is systematically referred to as L-threonine (carbon-13, four positions) or L-threonine-carbon-13-four, with the isotopic labeling indicated through specialized notation systems. Chemical Abstracts Service registry numbers distinguish the labeled compound from its natural counterpart, with the carbon-13 four-position variant assigned registry number 55443-53-3.

Commercial specifications for the compound typically indicate isotopic purity levels ranging from 97% to 99% carbon-13 enrichment at the four labeled positions. Chemical purity specifications generally require a minimum of 95% overall purity, with some preparations achieving 98% chemical purity. The isotopic enrichment is measured using isotope ratio mass spectrometry or nuclear magnetic resonance spectroscopy to verify the incorporation of carbon-13 at the designated positions and to quantify any isotopic impurities that may be present.

The isotopomer specifications include detailed information about the labeling pattern within the threonine molecule. The four carbon positions that are labeled with carbon-13 encompass the complete carbon skeleton of the amino acid, including the carboxyl carbon, the alpha carbon, the beta carbon, and the gamma methyl carbon. This uniform labeling pattern ensures that all carbon-containing fragments generated during analytical procedures will exhibit the isotopic signature, providing comprehensive coverage for metabolic tracing and structural studies.

Specification Parameter Typical Values Analytical Method
Carbon-13 Isotopic Purity 97-99% Isotope ratio mass spectrometry
Chemical Purity 95-98% High-performance liquid chromatography
Molecular Weight 123.09 g/mol Mass spectrometry
Mass Shift +4 Da Mass spectrometry
Stereochemical Purity >99% L-form Chiral chromatography
Water Content <1% Karl Fischer titration

Properties

Molecular Weight

123.09

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

L-Threonine (13C4) is widely used in metabolic research due to its role in protein synthesis and metabolic pathways. The incorporation of isotopically labeled threonine allows researchers to trace metabolic pathways and understand cellular metabolism at a deeper level.

  • Deep Labeling Techniques : A study demonstrated that deep 13C labeling can identify numerous endogenous metabolites in human cancer cells. This method revealed the activity of various metabolic pathways, including purine and pyrimidine synthesis, which are essential for cell proliferation and survival .
  • NMR Studies : L-Threonine (13C4) is utilized in NMR-based research to probe the structure and dynamics of biological macromolecules. Its isotope-labeled forms facilitate studies on protein interactions and modifications, which are vital for understanding biochemical processes .

Cancer Research

Recent studies have highlighted the role of threonine in cancer biology, particularly in glioblastoma.

  • Translation Regulation : Research indicates that threonine plays a significant role in modulating tRNA modifications in glioblastoma stem cells. The enzyme YRDC utilizes threonine to facilitate the N6-threonylcarbamoyladenosine (t6A) modification of tRNA, which shifts translation towards genes associated with mitosis. This suggests that dietary manipulation of threonine levels could be a potential therapeutic strategy for targeting glioblastoma growth .

Animal Nutrition

L-Threonine is essential in animal feed formulations, particularly for monogastric animals like pigs and poultry.

  • Efficacy and Safety : A study assessed L-Threonine produced by fermentation using a genetically modified strain of Escherichia coli. The findings confirmed that this source of L-Threonine is safe for animal consumption and effective in improving growth performance when added to feed .
  • Dietary Supplementation : Threonine supplementation is critical for optimal growth and health in livestock, as it supports protein synthesis and overall metabolic functions.

Case Studies

Study Focus Findings
Wu et al. (2024)GlioblastomaIdentified threonine's role in tRNA modification affecting tumor growth .
Nilsson & Jain (2018)Metabolic ProfilingDemonstrated deep 13C labeling's effectiveness in tracing metabolic pathways in cancer cells .
EFSA Assessment (2018)Animal FeedConfirmed the safety and efficacy of L-Threonine from genetically modified E. coli for animal nutrition .

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Threonine (¹³C₄) is part of a broader class of isotopically labeled amino acids. Below is a detailed comparison with its analogs:

Table 1: Key Properties of L-Threonine Isotopologs

Compound Isotopic Labeling Molecular Formula Molecular Weight (g/mol) Applications Suppliers
L-Threonine (¹³C₄) ¹³C (4 positions) CH₃CH(OH)CH(NH₂)COOH 123.09 NMR spectroscopy, carbon flux studies CIL, Fisher Scientific
L-Threonine (D₅) D (5 positions) CD₃CD(OH)CD(NH₂)COOH 129.11 Pharmacokinetics, mass spectrometry (MS) CIL, Shanghai Zhenzhun
L-Threonine (¹⁵N) ¹⁵N (amide nitrogen) C₄H₉¹⁵NO₃ 124.08 Nitrogen metabolism studies InvivoChem, GLPBIO
L-Threonine (¹³C₄,¹⁵N) ¹³C₄, ¹⁵N ¹³C₄H₉¹⁵NO₃ 124.08 Dual isotopic tracing, protein NMR CIL
Unlabeled L-Threonine None C₄H₉NO₃ 119.12 General biochemical assays Various suppliers

Key Research Findings

¹³C₄-Labeled Threonine :

  • Used to track carbon flow in metabolic pathways, such as glycine synthesis and protein glycosylation .
  • Enables precise analysis of protein folding and ligand-binding dynamics via ¹³C-NMR .

D₅-Labeled Threonine :

  • Deuterium substitution alters pharmacokinetic profiles, making it valuable for drug development .
  • Provides higher molecular weight signals in MS, improving detection sensitivity .

¹⁵N-Labeled Threonine: Critical for studying nitrogen incorporation in amino acid biosynthesis and enzyme mechanisms . Used in ¹⁵N-¹H correlation spectroscopy (HSQC) to resolve protein backbone dynamics .

Multiplex Labeling (¹³C₄,¹⁵N) :

  • Facilitates simultaneous tracking of carbon and nitrogen in complex systems, such as microbial consortia .

Functional and Structural Distinctions

  • Isotopic Specificity :
    • ¹³C₄ labels are optimal for carbon-centric studies, while ¹⁵N labels focus on nitrogen-related interactions. D₅ labels are preferred for MS due to minimal metabolic interference .
  • Thermodynamic Stability: Deuterated variants (e.g., D₅) exhibit slower metabolic turnover due to the kinetic isotope effect, which can stabilize intermediates in enzymatic assays .

Commercial Availability and Purity

  • Suppliers : Cambridge Isotope Laboratories (CIL), Fisher Scientific, and InvivoChem offer these compounds in 0.1–0.5 g increments with ≥97% isotopic enrichment .
  • Cost : Prices range from $2,019 for 0.1 g of ¹³C₄,¹⁵N-threonine to $26,800 for specialized variants like ¹³C₄,D₅,¹⁵N-threonine .

Preparation Methods

Microbial Fermentation Using 13C-Labeled Precursors

Overview:
The most common and industrially scalable method for preparing L-Threonine (13C4) is microbial fermentation. This process uses genetically engineered microorganisms cultivated in media containing carbon-13 labeled substrates such as 13C-glucose or 13C-labeled glycerol. The microorganisms incorporate the 13C atoms into the biosynthesized L-Threonine during their metabolic processes.

Key Features:

  • Microorganisms: Strains of Escherichia coli, Corynebacterium glutamicum, or Brevibacterium species are commonly used due to their high yield and well-understood metabolic pathways.
  • Isotopic Labeling: Uniform or site-specific 13C labeling is achieved by feeding the culture with 13C-enriched carbon sources.
  • Purification: After fermentation, L-Threonine (13C4) is isolated and purified using chromatographic techniques such as ion-exchange chromatography and crystallization to achieve high isotopic and chemical purity.

Advantages:

  • High yield and scalability.
  • Incorporation of multiple isotopes possible (e.g., 13C, 15N).
  • Cost-effective for large-scale production.

Limitations:

  • Requires expensive isotopically labeled substrates.
  • Complex downstream purification to remove unlabeled impurities.

Enzymatic Synthesis via L-Threonine Transaldolase

Overview:
Recent research has identified an enzymatic approach involving L-threonine transaldolase (L-TTA), an enzyme that catalyzes the formation of β-hydroxy-α-amino acids, including L-threonine derivatives. This method exploits the enzyme's ability to transfer aldehyde groups to L-threonine, enabling the synthesis of labeled L-threonine analogs with high stereochemical purity.

Research Findings:

  • The gene cluster for the biosynthesis of β-lactone antibiotic obafluorin includes an L-threonine transaldolase responsible for synthesizing L-threo-β-hydroxy-α-amino acids.
  • Cloning and expression of this enzyme in microbial hosts allow enzymatic preparation of labeled L-threonine derivatives.
  • This enzymatic method offers a biocatalytic route to prepare L-threonine with specific isotopic labels, potentially including 13C4-labeled forms.

Advantages:

  • High stereoselectivity and regioselectivity.
  • Mild reaction conditions compared to chemical synthesis.
  • Potential for producing rare isotopically labeled analogs.

Limitations:

  • Enzyme availability and stability can be limiting.
  • Requires optimization of expression and reaction conditions.
  • Currently more suitable for research-scale production.

Chemical Synthesis and Isotopic Incorporation

Overview:
Chemical synthesis of L-Threonine (13C4) is less common due to the complexity of stereoselective amino acid synthesis but can be employed for site-specific labeling. This involves multi-step organic synthesis starting from 13C-labeled precursors such as 13C-labeled glycine or serine derivatives.

Key Steps:

  • Synthesis of chiral intermediates with 13C labeling.
  • Introduction of hydroxyl and amino groups with stereochemical control.
  • Final purification by chromatographic methods.

Advantages:

  • Precise control over isotopic labeling sites.
  • Useful for producing small quantities of highly specific isotopologues.

Limitations:

  • Labor-intensive and costly.
  • Lower overall yield compared to fermentation.
  • Requires expertise in stereoselective synthesis.

Comparative Summary of Preparation Methods

Preparation Method Scale Isotopic Incorporation Yield & Purity Advantages Limitations
Microbial Fermentation Industrial Uniform or site-specific High yield, high purity Scalable, cost-effective Expensive labeled substrates
Enzymatic Synthesis (L-TTA) Research scale Site-specific High stereoselectivity Mild conditions, selective Enzyme availability, scale-up
Chemical Synthesis Small scale Site-specific Moderate yield Precise labeling control Complex, costly, low yield

Detailed Research Insights

  • Enzymatic Pathway Elucidation: Studies on the biosynthetic gene cluster of obafluorin revealed that L-threonine transaldolase (ObaG) catalyzes the formation of L-threo-β-hydroxy-α-amino acids, suggesting a biocatalytic route for labeled L-threonine derivatives.

  • Metabolic Engineering: Advances in metabolic engineering have enabled the development of microbial strains optimized for incorporation of 13C-labeled substrates into amino acids, including L-threonine, enhancing yield and isotopic enrichment.

  • Cell-Free Protein Synthesis: Protocols involving cell-free extracts supplemented with 13C-labeled amino acids (including L-threonine 13C4) allow for controlled synthesis of labeled proteins, implying the availability of high-purity labeled amino acids from microbial or enzymatic sources.

Q & A

Q. What are the critical considerations for synthesizing and characterizing L-Threonine (¹³C₄) in laboratory settings?

  • Methodological Answer : L-Threonine (¹³C₄) synthesis involves isotopic enrichment via chemical or microbial fermentation methods. For chemical synthesis, precise control of reaction conditions (pH, temperature, and substrate concentration) is essential to ensure high isotopic purity (>98%) and yield. Microbial fermentation using E. coli or Bacillus subtilis strains requires optimized growth media with ¹³C-labeled glucose as the carbon source . Post-synthesis, characterization employs nuclear magnetic resonance (NMR) spectroscopy to confirm ¹³C incorporation at positions 1–4 and mass spectrometry (MS) to verify molecular integrity (e.g., m/z 123.12 for [M+H]⁺). Purification via ion-exchange chromatography removes unlabeled byproducts .

Q. How can researchers ensure accurate quantification of L-Threonine (¹³C₄) in complex biological matrices?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with a deuterated internal standard (e.g., L-Threonine-D5) to correct for matrix effects. For protein-bound threonine, hydrolyze samples in 6M HCl at 110°C for 24 hours, followed by derivatization with dansyl chloride for LC-MS/MS analysis. Calibration curves must span 0.1–100 µM, with inter-day precision <15% .

Advanced Research Questions

Q. What experimental designs are optimal for tracing L-Threonine (¹³C₄) in metabolic flux analysis (MFA)?

  • Methodological Answer : Design pulse-chase experiments with ¹³C₄-labeled threonine administered to cell cultures under controlled nutrient conditions. Sample at timed intervals (e.g., 0, 15, 30, 60 minutes) and extract metabolites for GC-MS or LC-HRMS . Use computational tools like OpenFlux to model isotopic enrichment in downstream pathways (e.g., glycine/serine biosynthesis). Control variables: cell density, pH, and O₂/CO₂ levels .

Q. How can contradictory data in L-Threonine (¹³C₄) metabolic studies be resolved?

  • Methodological Answer : Contradictions often arise from isotopic dilution or pathway crosstalk. Apply compartmentalized metabolic modeling to distinguish cytosolic vs. mitochondrial contributions. Validate with genetic knockouts (e.g., thrA mutants in E. coli) to isolate specific enzymatic steps. Cross-reference NMR-based positional enrichment data with MS-derived isotopomer distributions .

Q. What strategies minimize interference from endogenous threonine in ¹³C₄ tracer studies?

  • Methodological Answer : Pre-treat experimental systems (e.g., mammalian cells, bacterial cultures) with threonine-free media for 12–24 hours to deplete endogenous pools. Use silac (stable isotope labeling by amino acids in cell culture) -adapted protocols for eukaryotic systems. Quantify residual unlabeled threonine via parallel reaction monitoring (PRM) and adjust tracer concentrations dynamically .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling L-Threonine (¹³C₄) in laboratory environments?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation of particulates.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as chemical waste.
  • Storage : Keep in airtight containers at 4°C, away from oxidizers (e.g., HNO₃) .

Data Interpretation and Reporting

Q. How should researchers report isotopic enrichment data for L-Threonine (¹³C₄) in peer-reviewed studies?

  • Methodological Answer : Report molar percent enrichment (MPE) calculated as: MPE=(¹³C-labeled threonineTotal threonine)×100\text{MPE} = \left( \frac{\text{¹³C-labeled threonine}}{\text{Total threonine}} \right) \times 100

    Include raw MS spectra in supplementary materials, annotated with isotopic peaks. For NMR, provide ¹³C chemical shifts (δ ppm) relative to TMS. Adhere to MIAMI guidelines for metabolite reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.